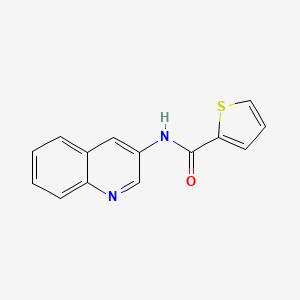

N-quinolin-3-ylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-quinolin-3-ylthiophene-2-carboxamide is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol It is known for its unique structure, which combines a quinoline ring with a thiophene ring through a carboxamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-3-ylthiophene-2-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with thiophene-2-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-quinolin-3-ylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N-quinolin-3-ylthiophene-2-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mecanismo De Acción

The mechanism of action of N-quinolin-3-ylthiophene-2-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may contribute to the compound’s overall reactivity and binding affinity. Further research is needed to fully understand the molecular targets and pathways involved.

Comparación Con Compuestos Similares

N-quinolin-3-ylthiophene-2-carboxamide can be compared with other similar compounds, such as:

N-quinolin-3-ylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring.

N-quinolin-3-ylfuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-quinolin-3-ylpyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

The uniqueness of this compound lies in the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-quinolin-3-ylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antiviral, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety linked to a thiophene carboxamide. This structural arrangement is significant as it influences the compound's reactivity and biological interactions. The presence of both quinoline and thiophene rings has been associated with various pharmacological effects, including:

- Anticancer activity

- Antiviral properties

- Antimicrobial effects

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance, in studies involving breast cancer cell lines (MCF-7 and MDA-MB-468), certain derivatives demonstrated significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 18 | MCF-7 | 8.50 | Induces apoptosis via PARP cleavage |

| 20 | MDA-MB-468 | 12.51 | Cell cycle arrest in G2-M phase |

These findings highlight the potential of this compound derivatives as effective agents in cancer therapy through mechanisms involving apoptosis and cell cycle modulation .

Antiviral Activity

The antiviral properties of compounds similar to this compound have also been explored. Studies have shown that modifications to the quinoline structure can enhance antiviral efficacy against viruses such as H5N1. For example, derivatives with specific electron-withdrawing groups exhibited improved inhibition rates against viral growth while maintaining low cytotoxicity levels .

| Derivative | Virus | Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 | 91.2 | 9.7 |

| 3,4,5-Cl | H5N1 | 85.0 | 4.0 |

This data underscores the importance of structural modifications in optimizing antiviral activity while minimizing toxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been noted, particularly against various bacterial strains. Quinoline derivatives have shown broad-spectrum antibacterial activity, indicating their utility in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Breast Cancer Cell Lines : A study evaluated multiple derivatives against MCF-7 and MDA-MB-231 cell lines, identifying compounds with IC50 values below 15 µM, indicating strong antiproliferative effects.

- Antiviral Screening : In vitro assays against H5N1 virus demonstrated that certain derivatives could inhibit viral replication significantly while exhibiting low cytotoxicity, making them promising candidates for further development.

Propiedades

IUPAC Name |

N-quinolin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUHELATNKNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.